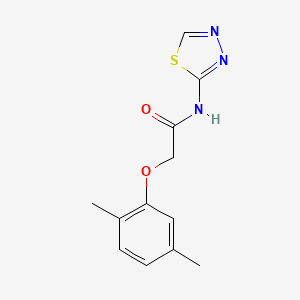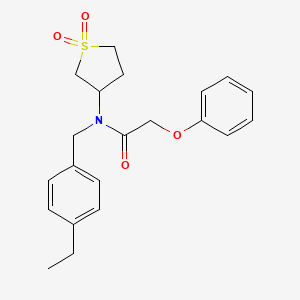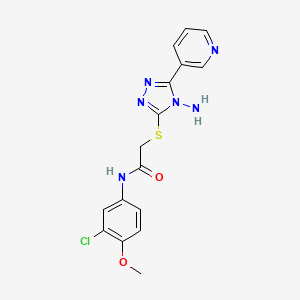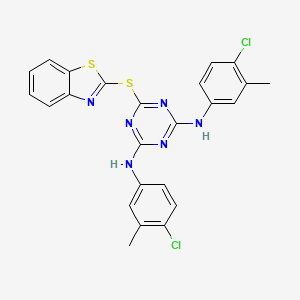}-N-(4-chlorophen yl)acetamide](/img/structure/B12129838.png)
2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(4-chlorophen yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-chlorophenyl)acetamide is a complex organic compound featuring a triazole ring, a phenyl group, and a chlorophenylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-chlorophenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Substitution Reactions: The phenyl and chlorophenyl groups are introduced through nucleophilic aromatic substitution reactions.
Thioether Formation: The thiol group is introduced by reacting the triazole intermediate with a suitable thiol reagent.
Final Coupling: The final step involves coupling the triazole-thiol intermediate with the chlorophenylacetamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the triazole ring, potentially leading to amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced triazole derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: The triazole ring is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics or antifungal agents.
Cancer Research:
Industry
Agriculture: The compound could be used in the development of new pesticides or herbicides due to its potential biological activity.
Pharmaceuticals: Its diverse reactivity and potential biological activity make it a valuable intermediate in the synthesis of various pharmaceutical agents.
Mecanismo De Acción
The mechanism by which 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-chlorophenyl)acetamide exerts its effects is likely multifaceted:
Molecular Targets: The compound may target enzymes involved in key metabolic pathways, such as kinases or proteases, by binding to their active sites and inhibiting their activity.
Pathways Involved: It could interfere with signaling pathways, such as the MAPK or PI3K/AKT pathways, which are crucial for cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
- **2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-ethoxyphenyl)acetamide
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
Uniqueness
- Structural Features : The presence of both a triazole ring and a chlorophenylacetamide moiety in the same molecule is relatively unique, providing a combination of chemical reactivity and biological activity not commonly found in other compounds.
- Biological Activity : Its potential antimicrobial and anticancer properties, combined with its ability to act as a ligand in coordination chemistry, make it a versatile compound for various applications.
This detailed overview highlights the significance of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-chlorophenyl)acetamide in both scientific research and industrial applications
Propiedades
Fórmula molecular |
C19H20ClN5O2S |
|---|---|
Peso molecular |
417.9 g/mol |
Nombre IUPAC |
2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C19H20ClN5O2S/c1-12(2)27-16-5-3-4-13(10-16)18-23-24-19(25(18)21)28-11-17(26)22-15-8-6-14(20)7-9-15/h3-10,12H,11,21H2,1-2H3,(H,22,26) |
Clave InChI |
RNWRDDGDGYZXOD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(propan-2-yloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B12129777.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129778.png)

![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(3,5-dimethylphenyl)amine](/img/structure/B12129793.png)
![2-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12129800.png)


![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-ethylphenoxy)acetamide](/img/structure/B12129814.png)
![4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]-1-methyl-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12129818.png)


